![molecular formula C12H14N4O4S B3941108 2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3941108.png)
2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide
Overview
Description
2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide is a useful research compound. Its molecular formula is C12H14N4O4S and its molecular weight is 310.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.07357611 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- A study discussed the synthesis of novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones, exploring their antimicrobial, anti-inflammatory, and analgesic activities. Notably, some compounds demonstrated significant antimicrobial and potent anti-inflammatory activities, similar to standard drugs (Rajanarendar et al., 2012).
Molecular Imprinted Polymers
- Research on molecular imprinted polymers used as organic fillers in bagasse cellulose fibers involved the study of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This compound was optimized for molecular imprinted polymers, indicating potential applications in enhancing paper sheets' tensile strength and antimicrobial activities (Fahim & Abu-El Magd, 2021).
Synthesis of Heterocyclic Compounds
- Another study explored the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, from 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)methyl-1,3,4-oxadiazole-2-thione. This research highlights the versatility of pyrimidinyl compounds in creating a range of heterocyclic molecules with potential scientific applications (Smicius et al., 2002).
Antimicrobial and Antitumor Activities
- A study on the reaction of 6-aminouracyles and ethyl oxochloroacetate led to the synthesis of oxo(pyrimidinyl)acetamides. These compounds showed low antibacterial and antitumor activities, indicating their potential in medical research applications (Gasparyan et al., 2016).
Microwave-Assisted Synthesis and Biological Evaluation
- Research on microwave-assisted synthesis of thiazolopyrimidine derivatives from ethyl acetoacetate, thiourea, and aromatic aldehydes demonstrated moderate to good antioxidant and antimicrobial activities of the new compounds. This indicates potential applications in biological and medical research (Youssef & Amin, 2012).
Synthesis and Antimicrobial Assessment
- A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones were synthesized, demonstrating good antibacterial and antifungal activities comparedto standard antibiotics. This study suggests potential applications in developing new antimicrobial agents (Rajanarendar et al., 2010).
properties
IUPAC Name |
2-[(5-ethyl-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-3-7-10(18)14-12(15-11(7)19)21-5-9(17)13-8-4-6(2)20-16-8/h4,7H,3,5H2,1-2H3,(H,13,16,17)(H,14,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHHLCMWHNSARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=NC1=O)SCC(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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